Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate
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Overview
Description
Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is an organic compound with a complex structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring allows for precise control over reaction parameters, leading to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted esters and amides .
Scientific Research Applications
Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate include:
- Ethyl acetoacetate
- Mthis compound
- Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]propanoate
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and properties. This makes it particularly valuable in certain synthetic applications and research contexts .
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 2-[[(E)-2-acetyl-3-hydroxybut-2-enylidene]amino]acetate |
InChI |
InChI=1S/C10H15NO4/c1-4-15-10(14)6-11-5-9(7(2)12)8(3)13/h5,12H,4,6H2,1-3H3/b9-7+,11-5? |
InChI Key |
OONUBZATIQKJLN-KQLIYESZSA-N |
Isomeric SMILES |
CCOC(=O)CN=C/C(=C(/C)\O)/C(=O)C |
Canonical SMILES |
CCOC(=O)CN=CC(=C(C)O)C(=O)C |
solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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